molecular formula C4H7N3O8 B8287020 2,2,2-Trinitroethyl 2-hydroxyethyl ether

2,2,2-Trinitroethyl 2-hydroxyethyl ether

Cat. No.: B8287020
M. Wt: 225.11 g/mol
InChI Key: LUPOWWMUPYADCF-UHFFFAOYSA-N
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Description

2,2,2-Trinitroethyl 2-hydroxyethyl ether is a useful research compound. Its molecular formula is C4H7N3O8 and its molecular weight is 225.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H7N3O8

Molecular Weight

225.11 g/mol

IUPAC Name

2-(2,2,2-trinitroethoxy)ethanol

InChI

InChI=1S/C4H7N3O8/c8-1-2-15-3-4(5(9)10,6(11)12)7(13)14/h8H,1-3H2

InChI Key

LUPOWWMUPYADCF-UHFFFAOYSA-N

Canonical SMILES

C(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The iodomethyl 2-(trimethylsilyloxy)ethyl ether solution prepared in example 2 was kept in a dry ice-acetone bath and a dry solution of nitroform (76 g; 0.5 moles) in 375 ml of methylene chloride was added over 20 minutes through an addition funnel. [See Example 5 for the preparation of the nitroform solution]. After the addition of the nitroform-methylene chloride solution was complete, dry dimethylformamide (100 ml) was added and after five minutes the reaction solution was removed from the dry ice-acetone bath and allowed to warm to near 0° C. (takes about 45 minutes). The solution was then cooled in an ice bath for 15 minutes before it was poured into 600 ml of ice water. The lower organic layer was separated after which the aqueous phase was extracted with 3×25 ml of methylene chloride. The combined organic extracts were dried over sodium sulfate and then allowed to stand in a hood in a current of air to remove volatiles. The residue (approximately 150 g but depends on the amount of dimethylformamide lost) contains mainly 2,2,2-trinitroethyl 2-hydroxyethyl ether1 and dimethylformamide along with much smaller amounts of two byproducts2 (A and B). The crude ether was added to 46 ml of concentrated hydrochloric acid and the mixture was stirred well at 60°-65° C. for 1 hour. After cooling to room temperature, 30 ml of methylene chloride was added and the organic layer was separated and washed with 3×30 ml of water. The combined water extracts (90 ml) were back extracted with methylene chloride (30 ml) and the combined organic extracts were dried over sodium sulfate.
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
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76 g
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375 mL
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nitroform methylene chloride
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100 mL
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Synthesis routes and methods II

Procedure details

As illustrated by example 3, a dry solution of nitroform in a suitable inert organic solvent such as methylene chloride, 1,1-dichloroethane, 1,2-dichloroethane, 1,1,2-dichloroethane, etc., is added slowly to the iodomethyl 2-(trimethylsilyloxy)ethyl ether solution while the temperature of the solution is maintained in the range of from -50° C. to -80° C., and preferably from -70° C. to -80° C. Next, dry dimethylformamide is added to ionize the nitroform so that it will react with the iodomethyl ether. The solution is then allowed to warm slowly to a temperature of from about -5° C. to about +5° C. where it is kept until the reaction is completed. Pouring into ice water and then extraction into an organic solvent (e.g., methylene chloride) yields a crude 2,2,2-trinitroethyl 2-hydroxyethyl ether mixture.
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[Compound]
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1,1,2-dichloroethane
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iodomethyl 2-(trimethylsilyloxy)ethyl ether
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[Compound]
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ice water
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Synthesis routes and methods III

Procedure details

In the next step, the iodomethyl 2-(trimethylsilyloxy)ethyl ether is reacted with nitroform to produce 2,2,2-trinitroethyl 2-hydroxyethyl ether:
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iodomethyl 2-(trimethylsilyloxy)ethyl ether
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